Methyl 6-[4-oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate
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Overview
Description
Methyl 6-[4-oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate is a complex organic compound with a unique structure that includes a thiazolidine ring, a pyridine moiety, and a hexanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[4-oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate typically involves multi-step organic reactionsThe final step involves esterification to introduce the hexanoate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[4-oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The pyridine moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted pyridine derivatives .
Scientific Research Applications
Methyl 6-[4-oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 6-[4-oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The pyridine moiety may interact with nucleic acids, affecting gene expression. The compound’s overall structure allows it to participate in various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Shares a similar thiazolidine ring structure.
Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a similar pyridine moiety.
Uniqueness
Methyl 6-[4-oxo-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate is unique due to its combination of a thiazolidine ring, pyridine moiety, and hexanoate ester group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C16H18N2O3S2 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
methyl 6-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
InChI |
InChI=1S/C16H18N2O3S2/c1-21-14(19)7-3-2-4-9-18-15(20)13(23-16(18)22)10-12-6-5-8-17-11-12/h5-6,8,10-11H,2-4,7,9H2,1H3/b13-10+ |
InChI Key |
OUQHYKTVHXGRIR-JLHYYAGUSA-N |
Isomeric SMILES |
COC(=O)CCCCCN1C(=O)/C(=C\C2=CN=CC=C2)/SC1=S |
Canonical SMILES |
COC(=O)CCCCCN1C(=O)C(=CC2=CN=CC=C2)SC1=S |
Origin of Product |
United States |
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